Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)-
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Overview
Description
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- is an organic compound with the molecular formula C10H18O . It belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its unique structure, which includes a cyclobutyl ring with ethyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a .
Introduction of Substituents: The ethyl and dimethyl groups are introduced through alkylation reactions.
Formation of the Ketone Group: The final step involves the oxidation of the corresponding alcohol to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- involves interactions with molecular targets such as enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetone: A simple ketone with the formula C3H6O.
Butanone (Methyl Ethyl Ketone): A four-carbon ketone with the formula C4H8O.
Cyclobutanone: A cyclobutyl ketone with the formula C4H6O.
Uniqueness
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- is unique due to its complex structure, which includes a cyclobutyl ring with multiple substituents. This structural complexity can lead to unique chemical and biological properties, distinguishing it from simpler ketones like acetone and butanone.
Properties
CAS No. |
4951-97-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-[(1R,3S)-3-ethyl-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C10H18O/c1-5-8-6-9(7(2)11)10(8,3)4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
XNOFWVNVNSRMKB-IUCAKERBSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C1(C)C)C(=O)C |
Canonical SMILES |
CCC1CC(C1(C)C)C(=O)C |
Origin of Product |
United States |
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